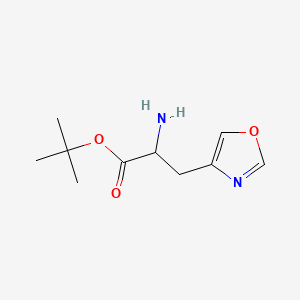
tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate (TBAP) is a tert-butyl amino acid derivative that has been used in a variety of scientific research applications. TBAP is a versatile organic compound that can be used as a starting material for a variety of chemical reactions and has been used to synthesize other compounds. TBAP is also known to have biochemical and physiological effects, and has been used in various laboratory experiments. In
Wirkmechanismus
Tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate is a small molecule that can bind to proteins and enzymes in the body. It can form covalent bonds with amino acid residues in proteins, forming an ester linkage. This ester linkage can then be hydrolyzed by esterases and other enzymes, resulting in the release of this compound from the protein. This compound can also bind to lipases, which can hydrolyze the ester linkage and release this compound from the protein.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as lipases, esterases, and proteases. This compound has also been found to inhibit the activity of certain receptors, such as the muscarinic receptor. In addition, this compound has been shown to have antifungal and antibacterial properties, as well as antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, this compound is a small molecule, which makes it easy to study in laboratory experiments. However, this compound also has some limitations for laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound can be toxic in high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate research. One potential direction is to explore the potential therapeutic uses of this compound. For example, this compound could be used as an inhibitor of certain enzymes or receptors, or as an antimicrobial or antioxidant agent. Additionally, this compound could be used in the development of new drugs or drug delivery systems. Another potential direction is to explore the potential applications of this compound in biotechnology. For example, this compound could be used as a starting material for the synthesis of other compounds, or as a model compound for studying the enzymatic hydrolysis of peptides and proteins. Finally, this compound could be used in the development of new materials, such as polymers or nanomaterials.
Synthesemethoden
Tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate can be synthesized through a variety of methods. One method involves the reaction of tert-butyl alcohol with 2-amino-3-(1,3-oxazol-4-yl)propanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through an esterification reaction and produces this compound as a product. Another method involves the reaction of tert-butyl chloroformate with 2-amino-3-(1,3-oxazol-4-yl)propanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through a substitution reaction and produces this compound as a product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate has been used in various scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 2-amino-3-(1,3-oxazol-4-yl)propanoic acid esters and other derivatives. This compound has also been used as a model compound for studying the enzymatic hydrolysis of peptides and proteins. Additionally, this compound has been used as a model compound for studying the effects of lipases and esterases on peptides and proteins.
Eigenschaften
IUPAC Name |
tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)8(11)4-7-5-14-6-12-7/h5-6,8H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZVEAFJHJEGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=COC=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

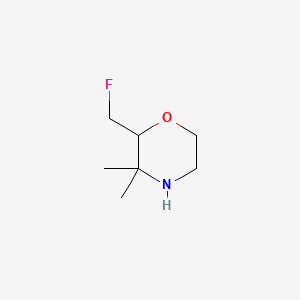
![methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B6608504.png)
![methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B6608509.png)
![1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane](/img/structure/B6608514.png)
![N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoyl chloride](/img/structure/B6608529.png)
![3-chloro-5H-pyrrolo[3,2-c]pyridazine-7-carbaldehyde](/img/structure/B6608536.png)

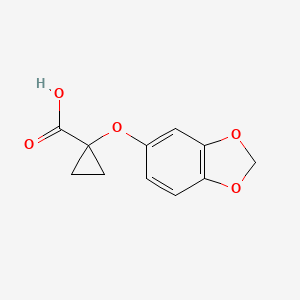
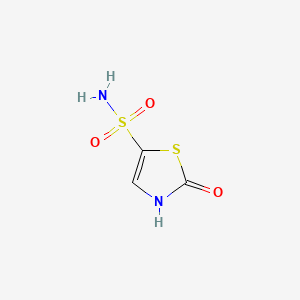
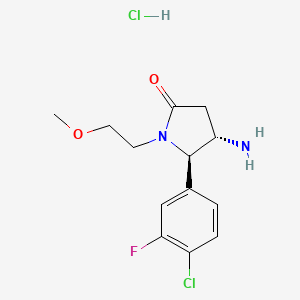
![methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate](/img/structure/B6608571.png)

![3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6608580.png)
